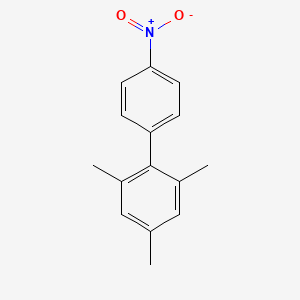![molecular formula C15H15N3O2 B11729319 (Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)
(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate is a heterocyclic compound that features a pyridine ring and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyridine and benzoate moieties suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate typically involves the condensation of 2-aminopyridine with 3,4-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and exhibit similar biological activities.
3,4-Dimethylbenzoic acid derivatives: Compounds with a benzoate ester group that share similar chemical properties.
Uniqueness
(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate is unique due to the combination of its pyridine and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
[(E)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethylbenzoate |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-7-12(9-11(10)2)15(19)20-18-14(16)13-5-3-4-8-17-13/h3-9H,1-2H3,(H2,16,18) |
InChI Key |
XRPSWQNIAPMJPD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(\C2=CC=CC=N2)/N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729249.png)
![9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11729254.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11729256.png)


![1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729283.png)
![1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729290.png)
![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729298.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729299.png)
![N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B11729306.png)
![1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)
![2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile](/img/structure/B11729338.png)
